Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
Description
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is a synthetic compound characterized by a tert-butoxycarbonyl (Boc)-protected amine linked via an ethyl chain to a phenylsulfonylcarbamate group. This structure combines a carbamate ester, a sulfonyl moiety, and a Boc group, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[2-[4-(ethoxycarbonylsulfamoyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-23-15(20)18-25(21,22)13-8-6-12(7-9-13)10-11-17-14(19)24-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVWVXTZXYWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate typically involves multiple steps:
Formation of the Boc-protected amine: This step involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Sulfonylation: The Boc-protected amine is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Carbamate formation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl 2-(4-Sulfamoylphenoxy)ethylcarbamate (Compound 4a, )
- Structural Features : Replaces the sulfonylcarbamate with a sulfamoyl group and uses an ether linkage instead of a direct sulfonyl bond.
- Synthesis: Mitsunobu reaction with 4-hydroxybenzenesulfonamide, tert-butyl 2-hydroxyethylcarbamate, Ph₃P, and DIAD .
- Activity : Reported as a carbonic anhydrase inhibitor. The sulfamoyl group enhances binding to zinc in the enzyme’s active site, a feature absent in the main compound due to its carbamate moiety.
- Key Difference : The sulfamoyl group in 4a likely confers stronger enzyme inhibition compared to the sulfonylcarbamate in the main compound, which may alter selectivity or potency .
tert-Butyl (4-(4-Sulfamoylphenoxy)butyl)carbamate (Compound S3, )
- Structural Features: Features a butyl spacer and a phenoxy group instead of an ethyl-sulfonyl linkage.
- Synthesis : SN2 reaction using 4-hydroxybenzenesulfonamide, tert-butyl (4-iodobutyl)carbamate, and K₂CO₃ in DMF .
- Activity : Likely targets carbonic anhydrase, similar to 4a. The extended butyl chain may improve membrane permeability but reduce binding affinity due to increased steric bulk.
- Key Difference : The longer alkyl chain and ether linkage differentiate its pharmacokinetic profile from the main compound’s ethyl-sulfonyl structure .
Ethyl (2-(4-((Cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate ()
- Structural Features : Replaces the Boc group with a cyclohexylcarbamoyl-sulfamoyl moiety.
Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate ()
- Structural Features : Substitutes the Boc group with a 5-chloro-2-methoxybenzamido moiety and uses a methyl carbamate.
- Activity : Unspecified, but structural similarities to sulfonylurea drugs suggest possible hypoglycemic activity.
- Key Difference : The chloro-methoxybenzamido group introduces electronegative and steric effects, which may enhance receptor binding compared to the Boc group’s bulkier tert-butyl substituent .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Enzyme Inhibition : Compounds with sulfamoyl groups (e.g., 4a, S3) exhibit carbonic anhydrase inhibition, suggesting the main compound’s sulfonylcarbamate may require structural optimization for similar activity .
- Synthetic Flexibility : The Boc group in the main compound allows for deprotection to a free amine, enabling further functionalization—a feature absent in analogs with fixed substituents (e.g., cyclohexyl in ) .
- Pharmacokinetics : Ethyl and methyl carbamate analogs () highlight ester hydrolysis rates as a critical factor in bioavailability, with ethyl esters generally offering slower metabolism than methyl .
Biological Activity
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O4S
- CAS Number : 169158-01-4
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amine Group : The tert-butoxycarbonyl (Boc) group is used to protect the amine during the reaction.
- Formation of Sulfonamide : The phenyl sulfonyl group is introduced to enhance biological activity.
- Carbamate Formation : The final step involves the formation of the carbamate linkage, which is crucial for its biological function.
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects.
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives tested against microorganisms like Escherichia coli and Staphylococcus aureus demonstrated notable efficacy .
- Anti-inflammatory Effects : The compound may also inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Antimicrobial Studies
A study synthesized a series of related compounds and tested their antimicrobial activities against a range of pathogens. Results indicated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Organism Tested | Activity |
|---|---|---|
| 8a | E. coli | Significant |
| 8b | S. aureus | Moderate |
| 8e | C. albicans | High |
In Vivo Studies
In vivo studies involving related compounds have demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
| Study Type | Model Used | Result |
|---|---|---|
| In Vitro | Astrocyte cultures | Increased cell viability |
| In Vivo | Scopolamine model | Reduced oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
